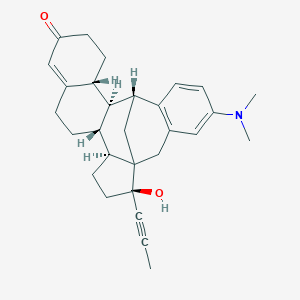
Dhpbcde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhpbcde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that is used in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Dhpbcde is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to bind to DNA, which may contribute to its anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
Dhpbcde has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been found to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dhpbcde is its high fluorescence, which makes it useful in imaging studies. It is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of Dhpbcde is its potential toxicity. It has been found to be toxic to some cells, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of Dhpbcde. One potential area of research is its use as a drug delivery system. It has been found to selectively bind to cancer cells, making it a promising candidate for targeted drug delivery. Another potential area of research is its use as a fluorescent probe for imaging studies. Its high fluorescence makes it useful in imaging studies, and further research may lead to the development of new imaging techniques. Additionally, further studies are needed to fully understand the mechanism of action of Dhpbcde and its potential as an anti-cancer agent.
Métodos De Síntesis
Dhpbcde is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction of 1,3-diketones with benzaldehyde under basic conditions. This reaction leads to the formation of Dhpbcde as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
Dhpbcde has been extensively studied in scientific research due to its unique properties. It has been used in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Dhpbcde has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
In biochemistry, Dhpbcde has been studied for its potential as a fluorescent probe. It has been found to be highly fluorescent, making it useful in imaging studies. In pharmacology, Dhpbcde has been studied for its potential as a drug delivery system. It has been found to be a promising candidate for targeted drug delivery due to its ability to selectively bind to cancer cells.
Propiedades
Número CAS |
156383-09-4 |
|---|---|
Nombre del producto |
Dhpbcde |
Fórmula molecular |
C29H35NO2 |
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
(2S,5S,6R,14R,15S,16R)-20-(dimethylamino)-2-hydroxy-2-prop-1-ynylhexacyclo[14.7.1.01,5.06,15.09,14.017,22]tetracosa-9,17(22),18,20-tetraen-11-one |
InChI |
InChI=1S/C29H35NO2/c1-4-12-29(32)13-11-26-24-8-5-18-15-21(31)7-10-23(18)27(24)25-17-28(26,29)16-19-14-20(30(2)3)6-9-22(19)25/h6,9,14-15,23-27,32H,5,7-8,10-11,13,16-17H2,1-3H3/t23-,24-,25-,26-,27+,28?,29-/m0/s1 |
Clave InChI |
QXJZBUFGFSWMLW-AOGGWWGWSA-N |
SMILES isomérico |
CC#C[C@@]1(CC[C@@H]2C13C[C@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@H]45)C6=C(C3)C=C(C=C6)N(C)C)O |
SMILES |
CC#CC1(CCC2C13CC(C4C2CCC5=CC(=O)CCC45)C6=C(C3)C=C(C=C6)N(C)C)O |
SMILES canónico |
CC#CC1(CCC2C13CC(C4C2CCC5=CC(=O)CCC45)C6=C(C3)C=C(C=C6)N(C)C)O |
Sinónimos |
4'-(dimethylamino)-17-hydroxy-17-(1-propynyl)benzo(12,12a)-11,18-cyclo-12a,12b-dihomo-estr-4-en-3-one 4'-dimethylamino-17beta-hydroxy-17alpha-(1-propynyl)benzo(12,12a)-11alpha,18-cyclo-12a,12b-dihomo-13alpha-estr-4-en-3-one DHPBCDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



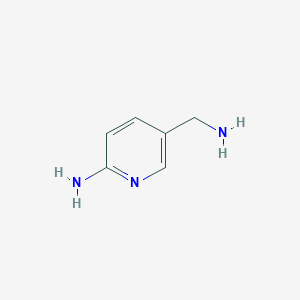
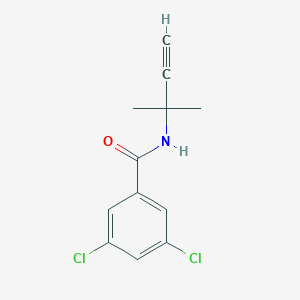
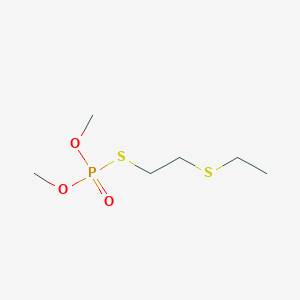
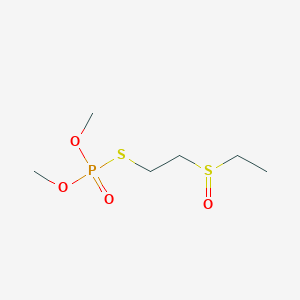
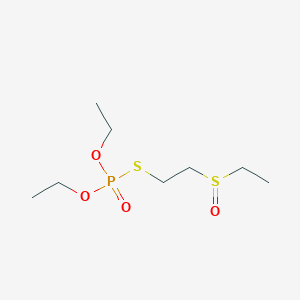
![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
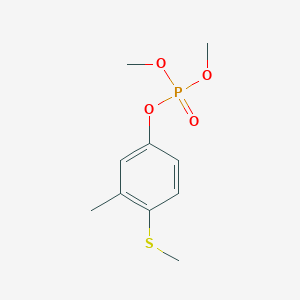
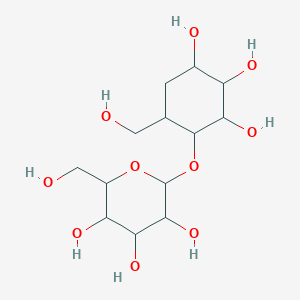
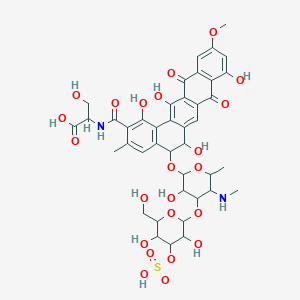
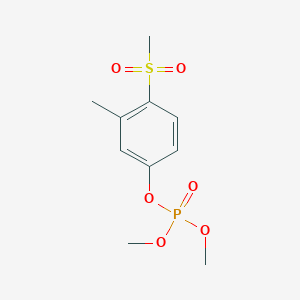
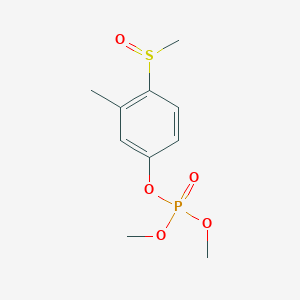
![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)
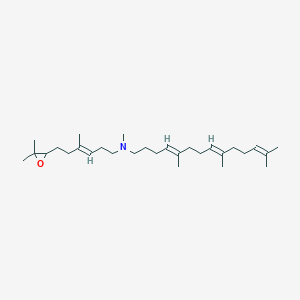
![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)